Potassium permanganate

Beschreibung

Historical Perspectives on Permanganate (B83412) Chemistry

The discovery of potassium permanganate is credited to the German-Dutch chemist Johann Rudolf Glauber in 1659. wikipedia.orgwikipedia.org He observed that fusing the mineral pyrolusite (manganese dioxide, MnO₂) with potassium carbonate yielded a substance that, when dissolved in water, formed a green solution (potassium manganate (B1198562), K₂MnO₄) which subsequently transformed into a violet-red solution of this compound. wikipedia.orgsavitapall.com This was the first documented production of the compound. wikipedia.org

However, it was not until the 19th century that this compound gained prominence. The London-based chemist Henry Bollmann Condy took an interest in disinfectants and developed a method to produce this compound by fusing pyrolusite with sodium hydroxide (B78521) (NaOH) and dissolving the product in water. savitapall.com He patented this solution and marketed it as "Condy's Fluid." savitapall.com He later found that using potassium hydroxide (KOH) instead of NaOH resulted in a more stable product that could be crystallized, which he named "Condy's Crystals." savitapall.com

The powerful oxidizing nature of this compound led to its early adoption in various applications. It was used as a disinfectant, for water treatment to remove iron and hydrogen sulfide (B99878), and in analytical chemistry as a titrant in redox reactions, a field that became known as permanganometry. wikipedia.orgtaylorandfrancis.com Its ability to test for the presence of unsaturation in organic molecules, known as Baeyer's reagent, was a significant development in qualitative organic analysis.

Overview of Advanced Academic Research Domains of this compound

The utility of this compound extends far beyond its historical applications and continues to be a subject of advanced academic research in the 21st century. Its strong oxidizing power, coupled with its environmental benignity in some applications, makes it a valuable tool in several cutting-edge research areas.

Organic Synthesis: this compound remains a crucial reagent in organic synthesis. Research focuses on developing selective and efficient oxidation protocols for a wide range of functional groups. ijsrch.comlibretexts.org It is used in the synthesis of valuable compounds such as ascorbic acid, chloramphenicol, and saccharin (B28170). wikipedia.org Modern research often involves the use of this compound supported on solid materials like alumina (B75360), silica, or zeolites to enhance reactivity and selectivity, often under solvent-free conditions, which aligns with the principles of green chemistry. taylorandfrancis.com Studies have demonstrated its effectiveness in oxidizing primary and secondary alcohols, aldehydes, alkenes, alkynes, and aromatic side-chains. libretexts.org

Environmental Remediation: A significant area of contemporary research is the use of this compound for in situ chemical oxidation (ISCO) of contaminants in soil and groundwater. clu-in.orgscirp.org It has proven effective in degrading a variety of organic pollutants, including chlorinated solvents like trichloroethylene (B50587) (TCE) and perchloroethylene (PCE), as well as polycyclic aromatic hydrocarbons (PAHs) and benzene, toluene, ethylbenzene, and xylene (BTEX). clu-in.orgresearchgate.netnih.gov Research in this field investigates the kinetics of contaminant degradation, the influence of soil and water matrix effects, and methods to enhance the delivery and efficiency of the oxidant, such as encapsulation in polymers for controlled release. scirp.orgtandfonline.com

Materials Science: The controlled reaction of this compound is being explored in the synthesis of novel materials. For instance, it is used in the preparation of manganese dioxide (MnO₂), a material with applications in batteries, supercapacitors, and catalysis. The conditions of the permanganate reduction reaction can be tuned to control the morphology and properties of the resulting MnO₂.

Fundamental Principles of Permanganate Reactivity

The chemical behavior of this compound is dominated by the permanganate ion (MnO₄⁻), in which manganese possesses a +7 oxidation state. wikipedia.orguri.edu This high oxidation state makes the permanganate ion a powerful oxidizing agent, readily accepting electrons to be reduced to lower manganese oxidation states. The reactivity of permanganate is highly dependent on the pH of the solution.

Oxidation States of Manganese in Permanganate Reactions

The reduction of the permanganate ion can lead to various manganese species with different oxidation states, each often characterized by a distinct color. The final oxidation state of manganese is largely determined by the pH of the reaction medium.

Acidic Conditions: In a strongly acidic solution, the permanganate ion is reduced to the manganese(II) ion (Mn²⁺), which is a pale pink, nearly colorless solution. wikipedia.orguri.edu This is a five-electron transfer process.

Neutral Conditions: In a neutral or very weakly acidic solution, permanganate is typically reduced to manganese(IV) oxide (MnO₂), an insoluble brown solid. wikipedia.org This involves a three-electron transfer.

Alkaline Conditions: In a strongly alkaline solution, the permanganate ion is first reduced to the manganate ion (MnO₄²⁻), which has a characteristic green color. wikipedia.org This is a one-electron transfer. The manganate ion itself can be further reduced under certain conditions.

The versatility of permanganate as an oxidizing agent stems from its ability to exist in multiple stable or meta-stable oxidation states, as illustrated in the following table:

| Oxidation State of Manganese | Ion/Compound | Appearance |

| +7 | MnO₄⁻ (Permanganate) | Deep Purple |

| +6 | MnO₄²⁻ (Manganate) | Green |

| +4 | MnO₂ (Manganese Dioxide) | Brown/Black Solid |

| +2 | Mn²⁺ (Manganese(II) ion) | Pale Pink (nearly colorless) |

This table summarizes the common oxidation states of manganese encountered in permanganate reactions and their characteristic colors.

Electrochemical Potentials and Thermodynamics of Permanganate Species

The oxidizing strength of the permanganate ion is quantified by its standard reduction potential (E°), which is a measure of the tendency of a chemical species to be reduced. A higher positive reduction potential indicates a stronger oxidizing agent. The standard reduction potentials for key permanganate half-reactions are provided in the table below. It is important to note that these values are pH-dependent, as indicated by the presence of H⁺ or OH⁻ in the half-reactions.

| Half-Reaction | Standard Reduction Potential (E°) at 25°C (V) |

| MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.51 |

| MnO₄⁻(aq) + 4H⁺(aq) + 3e⁻ → MnO₂(s) + 2H₂O(l) | +1.70 |

| MnO₄⁻(aq) + 2H₂O(l) + 3e⁻ → MnO₂(s) + 4OH⁻(aq) | +0.59 |

| MnO₄⁻(aq) + e⁻ → MnO₄²⁻(aq) | +0.56 |

This interactive data table presents the standard reduction potentials for several important permanganate half-reactions. chem21labs.com

The thermodynamic stability of the various manganese species as a function of both pH and electrochemical potential can be visualized using a Pourbaix diagram. oeducat.orgthreefold.io For the manganese-water system, the Pourbaix diagram shows the regions of stability for species such as Mn²⁺, MnO₂, and MnO₄⁻. researchgate.netresearchgate.net At high potentials and across a broad pH range, the permanganate ion (MnO₄⁻) is the thermodynamically stable species, reflecting its strong oxidizing nature. As the potential is lowered, it is reduced to other forms of manganese, with the specific product being dependent on the pH. For instance, in acidic conditions, a decrease in potential leads to the formation of Mn²⁺, while in neutral to alkaline conditions, MnO₂ is the predominant stable species. oeducat.org

The thermodynamics of permanganate reactions, including the Gibbs free energy (ΔG°) and enthalpy of formation (ΔfH°), provide further insight into their spontaneity and energy changes. The standard Gibbs free energy of formation for the permanganate ion is -713.8 kJ/mol, and the standard enthalpy of formation is -813.4 kJ/mol. wikipedia.org The large negative Gibbs free energy of many permanganate-driven oxidation reactions indicates their thermodynamic favorability.

Eigenschaften

IUPAC Name |

potassium;permanganate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Mn.4O/q+1;;;;;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJVWSHVAAUDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

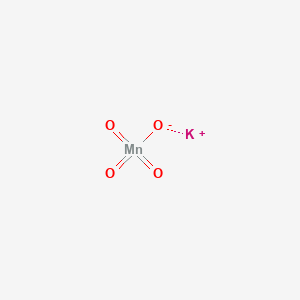

[O-][Mn](=O)(=O)=O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KMnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | potassium permanganate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_permanganate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034839 | |

| Record name | Potassium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.034 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates the burning of combustible material. If the combustible material is finely divided the mixture may be explosive. Contact with liquid combustible materials may result in spontaneous ignition. Contact with sulfuric acid may cause fire or explosion. Used to make other chemicals and as a disinfectant., Purple odorless crystals; [HSDB], DARK PURPLE CRYSTALS. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in many organic solvents; also by concentrated acids with the liberation of oxygen., Soluble in acetone and methanol, Soluble in acetic acid, trifluoroacetic acid, acetic anhydride, pyridine, benzonitrile, sulfolane., In water, 6.40X10+4 mg/l @ 20 °C, 25 g/100 @ 65 °C water, Solubility in water, g/100ml at 20 °C: 6.4 (moderate) | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-119 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-119 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.7 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.7 g/cu cm, 2.7 g/cm³ | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure at 20 °C: negligible | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark purple or bronze-like crystals; Almost opaque by transmitted light and of a blue metallic luster by reflected air., Purple orthorhombic crystals, Bipyrimidal rhombic prisms | |

CAS No. |

7722-64-7 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium permanganate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium permanganate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OT1QX5U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 464 °F (USCG, 1999), Decomposes | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Production Methodologies of Potassium Permanganate

Industrial-Scale Synthesis Routes

The industrial production of potassium permanganate (B83412) (KMnO₄) is a significant chemical process, with worldwide production estimated at 30,000 tonnes in the year 2000. atamanchemicals.comwikipedia.org The primary manufacturing route begins with manganese dioxide (MnO₂) and involves a two-step process: a thermal oxidation stage to produce an intermediate, followed by an electrochemical oxidation stage to yield the final product. epa.gov

Conventional Chemical Synthesis from Manganese Ores

The initial step in large-scale potassium permanganate production involves the conversion of manganese dioxide, commonly sourced from the mineral pyrolusite, into potassium manganate (B1198562) (K₂MnO₄). atamanchemicals.comwikipedia.orggoogle.com This is achieved through a process of alkaline oxidative fusion.

The process begins with finely ground manganese dioxide ore, which is mixed with a concentrated solution of potassium hydroxide (B78521) (KOH). google.comnpcsblog.com This mixture is then roasted at high temperatures (453–493 K) in a furnace or rotary kiln, in the presence of an oxygen source. npcsblog.comacs.org The oxygen can be supplied from the air or from other oxidizing agents like potassium nitrate (B79036) (KNO₃) or potassium chlorate (B79027) (KClO₃). atamanchemicals.comwikipedia.org This high-temperature reaction fuses the materials and oxidizes the manganese from a +4 to a +6 oxidation state, forming potassium manganate. google.comnpcsblog.com

The resulting solid, impure potassium manganate is then leached with a potassium hydroxide solution to dissolve the K₂MnO₄, while ore impurities remain as solids and are removed by filtration or centrifugation. google.com The resulting green-colored potassium manganate solution serves as the electrolyte for the subsequent production step. acs.org

Electrochemical Production Processes

The second and final stage in the industrial synthesis is the conversion of the intermediate potassium manganate (K₂MnO₄) to this compound (KMnO₄) through electrolytic oxidation. atamanchemicals.comwikipedia.org The aqueous potassium manganate solution is fed into an electrolytic cell where an electric current is applied. epa.govgoogle.com

The resulting this compound, being less soluble than potassium manganate in the alkaline solution, crystallizes out and is separated for drying and packaging. npcsblog.comgoogle.com The process can be run continuously, with the potassium hydroxide generated at the cathode being a valuable byproduct that can be recycled back into the initial ore roasting stage, improving the process's economic efficiency. google.comgoogle.com

Electrolytic Cell Design and Performance Characteristics

Modern electrochemical production of this compound often utilizes a divided electrolytic cell, specifically a filter press type flow electrolyzer. cecri.res.inresearchgate.netacs.org These cells are designed to operate continuously. google.comscribd.com The cell consists of anode and cathode compartments separated by a membrane. cecri.res.in The potassium manganate solution (anolyte) is fed into the anode chamber, while a potassium hydroxide solution (catholyte) is fed to the cathode chamber, often in a counter-current flow. cecri.res.in The cell is typically operated at an elevated temperature, such as 323 K (50°C), to optimize reaction rates. acs.orgcecri.res.in

The performance of the cell is determined by several factors, including current efficiency and cell voltage. Current efficiency for permanganate formation is a measure of how effectively the electrical current is used to oxidize manganate versus being consumed by competing side reactions, primarily the evolution of oxygen at the anode. acs.orgcecri.res.in Reducing the distance between the anode and cathode can lower the required voltage, thereby reducing power consumption. google.comcecri.res.in

| Parameter | Description | Significance |

|---|---|---|

| Cell Voltage | The electrical potential difference between the anode and the cathode required to drive the reaction. | Lower voltage reduces power costs and improves economic viability. google.comcecri.res.in |

| Current Efficiency (KMnO₄) | The percentage of the total current passed that results in the formation of this compound. | Higher efficiency indicates fewer losses to side reactions like oxygen evolution, maximizing product yield for a given energy input. acs.orgcecri.res.in |

| Operating Temperature | The temperature at which the electrolysis is conducted, often around 323 K (50°C). cecri.res.in | Affects reaction kinetics, solubility of salts, and the performance of cell components. |

| Electrolyte Concentration | Concentration of K₂MnO₄ in the anolyte, typically in the range of 35 to 80 grams per liter. google.com | Impacts conductivity, reaction rate, and the point of crystallization for the KMnO₄ product. google.com |

Anode Material Studies and Optimization

The choice of anode material is critical to the efficiency of the electrolytic process because it directly influences the rates of the desired manganate oxidation and the competing oxygen evolution reaction. acs.orgcecri.res.in An ideal anode has a low overvoltage for manganate oxidation and a high overvoltage for oxygen evolution. acs.orgcecri.res.in

Historically, plain nickel or woven nickel mesh has been used as the anode material. cecri.res.inacs.org However, research has focused on developing more efficient and stable anodes. cecri.res.in Studies have shown that titanium anodes coated with precious metals or metal oxides exhibit superior performance. cecri.res.inresearchgate.netacs.org These include coatings of platinum, ruthenium dioxide (RuO₂), and iridium dioxide (IrO₂) mixed with platinum. acs.orgcecri.res.in These materials are typically applied to a titanium substrate by thermal decomposition. acs.org

| Anode Material | Key Characteristics | Performance Notes |

|---|---|---|

| Nickel (Plain or Mesh) | Conventional anode material. cecri.res.in | The reaction mechanism at nickel is complex, involving surface nickel oxides. researchgate.net It is generally considered less efficient than coated titanium anodes. researchgate.netacs.org |

| Platinum-Coated Titanium | A precious metal film (e.g., 2 μm thick) is applied to a titanium substrate. acs.orgcecri.res.in | Offers good catalytic activity for the desired oxidation reaction. |

| RuO₂-Coated Titanium | A metal oxide coating on a titanium substrate. acs.orgcecri.res.in | Shows favorable performance characteristics for manganate oxidation. cecri.res.in |

| IrO₂/Pt-Coated Titanium | A mixed metal oxide coating on a titanium substrate. acs.orgcecri.res.in | Demonstrates high efficiency and stability under the electrolytic conditions. cecri.res.in |

Cation Exchange Membrane Technology in Electrosynthesis

A key innovation in the electrochemical production of this compound is the use of a cation exchange membrane to divide the electrolytic cell into separate anolyte and catholyte compartments. google.comcecri.res.in These membranes, such as the perfluorosulfonic acid-based Nafion™ membranes (e.g., Nafion 417), are permeable to cations (like K⁺) but are generally impermeable to anions (like MnO₄²⁻ and MnO₄⁻). google.comcecri.res.inresearchgate.net

The integration of a cation exchange membrane offers several significant advantages:

Prevents Product Reduction : It substantially inhibits the movement of newly formed permanganate ions into the cathode compartment, preventing their electrochemical reduction back to manganate. google.comcecri.res.in

Recovery of Potassium Hydroxide : It allows for the production and concentration of valuable potassium hydroxide in the catholyte, which can be continuously withdrawn and recycled back to the initial ore processing stage, improving atom economy. google.comcecri.res.in

Enhanced Safety : It prevents the mixing of hydrogen gas generated at the cathode and oxygen gas generated at the anode, inhibiting the formation of a potentially explosive mixture. google.comcecri.res.in

Improved Efficiency : By allowing the anode and cathode to be placed closer together, the membrane reduces the cell's internal resistance, leading to lower operating voltages and reduced power consumption. google.comcecri.res.in

Reduced Side Reactions : Keeping the highly alkaline catholyte separate from the anode minimizes undesirable side reactions in the anolyte region. google.com

Research has shown that for each potassium ion (K⁺) transported across a Nafion 417 membrane during electrolysis, it carries approximately 1.5 to 1.7 water molecules with it. acs.orgcecri.res.inresearchgate.net

Laboratory-Scale Preparation Techniques

In a laboratory setting, this compound can be prepared through several methods that may differ from the large-scale industrial route.

One common method mirrors the industrial process but on a smaller scale. It involves mixing powdered manganese dioxide with potassium hydroxide and a strong oxidizing agent like potassium chlorate. praxilabs.comyoutube.com The mixture is heated strongly in an iron vessel until it forms a pasty consistency, creating potassium manganate. praxilabs.comyoutube.com The resulting green solid is then dissolved in a large volume of water and further oxidized to this compound. praxilabs.com This final oxidation can be accomplished by bubbling chlorine gas or carbon dioxide through the solution. youtube.com Using a weak acid like carbonic acid (from CO₂) causes the manganate to disproportionate into permanganate and manganese dioxide. wikipedia.org The reaction with carbon dioxide is: 3 K₂MnO₄ + 2 CO₂ → 2 KMnO₄ + 2 K₂CO₃ + MnO₂ wikipedia.org

Another laboratory synthesis route involves the oxidation of a manganese(II) salt, such as manganese(II) sulfate (B86663), using a very strong oxidizing agent. doubtnut.com Powerful oxidants capable of this conversion in acidic solution include lead dioxide (PbO₂), sodium bismuthate (NaBiO₃), or ammonium (B1175870) peroxydisulfate. wikipedia.orgdoubtnut.com The appearance of the characteristic deep violet color of the permanganate ion serves as a positive test for the presence of manganese. wikipedia.org

Elucidation of Permanganate Reaction Mechanisms

General Principles of Permanganate (B83412) Oxidation Reactions

The oxidizing power of the permanganate ion (MnO₄⁻) stems from the high oxidation state (+7) of the manganese atom. In redox reactions, the manganese atom readily accepts electrons, undergoing reduction to lower oxidation states. The specific pathway and final product of this reduction are highly dependent on the reaction environment.

Electron Transfer Pathways

Permanganate oxidation reactions can proceed through different electron transfer pathways. While the exact mechanism can be complex and substrate-dependent, two primary pathways are generally considered:

One-electron transfer: In some reactions, the permanganate ion accepts a single electron, forming the transient manganese(VI) species (manganate, MnO₄²⁻). This pathway is often observed in the initial steps of the oxidation of certain organic and inorganic compounds.

Two-electron transfer: Alternatively, permanganate can undergo a two-electron reduction, leading to the formation of manganese(V) species (hypomanganate, MnO₄³⁻). This is often proposed in reactions such as the oxidation of alkenes, where a cyclic manganese(V) intermediate is suggested to form.

The predominant pathway can be influenced by the nature of the substrate and the reaction conditions. For instance, in the presence of graphite, the oxidation of organic contaminants by potassium permanganate has been shown to primarily occur via a one-electron transfer pathway. austinpublishinggroup.comresearchgate.net

Influence of pH on Reaction Pathways (Acidic, Neutral, Alkaline Media)

The pH of the reaction medium exerts a profound influence on the oxidizing power of permanganate and the nature of the final manganese product. This is due to the different half-reactions that predominate in acidic, neutral, and alkaline conditions.

Acidic Medium: In an acidic solution, permanganate is a very strong oxidizing agent. The MnO₄⁻ ion is reduced to the nearly colorless manganese(II) ion (Mn²⁺), a process involving the transfer of five electrons. The half-reaction is: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O nih.gov This high electron transfer number makes permanganate a particularly efficient oxidant in acidic conditions from an economic standpoint. japsonline.com

Neutral Medium: Under neutral conditions, permanganate is reduced to manganese(IV) oxide (MnO₂), a brown, insoluble solid. nih.gov This reaction involves a three-electron transfer: MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ nih.gov

Alkaline Medium: In a strongly alkaline environment, permanganate is typically reduced to the green manganate (B1198562) ion (MnO₄²⁻), which has an oxidation state of +6. This is a one-electron transfer process: MnO₄⁻ + e⁻ → MnO₄²⁻ nih.gov In some cases, particularly with prolonged reaction times or in the presence of certain reducing agents, further reduction to MnO₂ can occur.

The oxidizing effect of KMnO₄ is therefore strongest in acidic media and weakest in basic media, due to the variation in the number of electrons transferred. pan.pl

Table 1: Influence of pH on Permanganate Reduction

| Medium | Predominant Half-Reaction | Electrons Transferred | Final Manganese Species |

|---|---|---|---|

| Acidic | MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | 5 | Mn²⁺ (Manganese(II) ion) |

| Neutral | MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ | 3 | MnO₂ (Manganese(IV) oxide) |

Role of Intermediate Manganese Species (e.g., Mn(VI), Mn(V), Mn(IV))

Studies have shown that Mn(VI) and Mn(V) are unstable but reactive species that can contribute significantly to the abatement of certain contaminants. nitrkl.ac.in For example, in the oxidation of methyl phenyl sulfoxide, the involvement of Mn(VI)/Mn(V) has been confirmed. nitrkl.ac.in In acidic solutions, the green manganate (Mn(VI)) is unstable and quickly disproportionates into permanganate and manganese dioxide. researchgate.net

In alkaline conditions, the primary reduction product is often manganate (Mn(VI)), which can then undergo further reactions. researchgate.net The formation of colloidal MnO₂ as an intermediate has also been identified in the reduction of permanganate. The stability of these intermediate species is highly dependent on the pH of the solution. researchgate.net For instance, in alkaline conditions, Mn(V), Mn(III), and Mn(II) are particularly unstable. researchgate.net

Kinetics and Reaction Rate Studies

The study of reaction kinetics provides valuable insights into the mechanism of permanganate oxidations, including the determination of how reaction rates are influenced by reactant concentrations and temperature.

Determination of Rate Constants and Reaction Orders

The rate of a permanganate oxidation reaction is typically determined by monitoring the disappearance of the intensely purple permanganate ion over time using spectrophotometry. The rate law for the reaction, which expresses the relationship between the reaction rate and the concentrations of the reactants, can be determined experimentally.

For many permanganate oxidations, the reaction is found to be first order with respect to the permanganate concentration. The order with respect to the substrate and other species, such as H⁺ or OH⁻ ions, can vary. For example, in the oxidation of nalidixic acid in an alkaline medium, the reaction shows first order with respect to the oxidant and fractional order in both the substrate and alkali concentration. japsonline.com Similarly, in the oxidation of L-glutamine in an alkaline medium, the reaction exhibits first-order dependence on the permanganate concentration and fractional order with respect to both the amino acid and alkali concentrations.

The method of initial rates is a common experimental approach to determine the reaction orders. By varying the initial concentration of one reactant while keeping the others constant and measuring the initial reaction rate, the order of the reaction with respect to that reactant can be determined.

Table 2: Second-Order Rate Constants for the Reaction of Permanganate with Selected Cyanotoxins

| Cyanotoxin | pH | Temperature (°C) | Second-Order Rate Constant (k″) (M⁻¹s⁻¹) |

|---|---|---|---|

| Microcystin-RR (MCRR) | 6.7 | 25 | 544.2 |

| Microcystin-LR (MC-LR) | 7.0 | 20 | 21.3 |

| Cylindrospermopsin (CYN) | 7.0 | 20 | 1.3 |

Data compiled from various sources. researchgate.net

Activation Parameters and Energy Profiles

The effect of temperature on the rate of a chemical reaction is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). By studying the reaction at different temperatures, the activation parameters can be determined.

The activation energy represents the minimum energy required for the reactants to transform into products. In the oxidation of MCRR by permanganate, the activation energy has been determined to be 18.9 kJ/mol. nih.gov

Further insights into the transition state of the reaction can be obtained from the Eyring equation, which is used to calculate the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). These parameters provide information about the changes in heat content and disorder, respectively, when the reactants move to the transition state. For the permanganate oxidation of α-amino acids, linear enthalpy-entropy correlations have been observed for both nonautocatalytic and autocatalytic pathways. nih.gov

Table 3: Activation Parameters for the Oxidation of L-Glutamine by Alkaline Permanganate

| Parameter | Value |

|---|---|

| Ea (kJ mol⁻¹) | 45.3 ± 2 |

| ΔH‡ (kJ mol⁻¹) | 42.8 ± 2 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -109 ± 5 |

Data from the slow step of the proposed mechanism. austinpublishinggroup.com

Influence of Substrate Structure and Concentration

The reactivity of this compound is significantly modulated by the structure of the organic substrate. The steric and electronic properties of the substrate dictate the rate and, in some cases, the pathway of the oxidation reaction. For instance, in the oxidation of alcohols, the reaction rate is influenced by the nature of the groups attached to the carbinol carbon. The oxidation of aryl trifluoromethyl carbinols, for example, is affected by substituents on the aromatic ring, although this effect is slight when considering the reaction proceeds via the alkoxide ion rsc.org.

In the oxidation of aromatic systems, the presence of activating or deactivating groups on the ring governs the susceptibility to electrophilic attack by the active permanganate species, such as the permanganyl ion (MnO₃⁺) in acidic media ubc.ca. For alkylbenzenes, oxidation to benzoic acid requires the presence of at least one hydrogen atom on the benzylic carbon; substrates lacking a benzylic hydrogen are resistant to oxidation under these conditions libretexts.org.

The following table summarizes the structural requirements for the permanganate oxidation of various organic substrates.

| Substrate Class | Structural Requirement for Oxidation | Typical Product(s) |

| Alkenes | Presence of a carbon-carbon double bond. | cis-Diols (mild conditions) or cleaved carbonyl compounds/carboxylic acids (harsh conditions). |

| Alcohols | Primary (RCH₂OH) or secondary (R₂CHOH) alcohols. Tertiary alcohols are resistant. | Carboxylic acids (from primary alcohols) or ketones (from secondary alcohols) chemistrysteps.commintlify.app. |

| Alkylbenzenes | At least one hydrogen atom on the benzylic carbon. | Benzoic acids libretexts.org. |

| Ketones | Generally inert, but can undergo slow cleavage of the adjacent C-C bond under harsh conditions. | Carboxylic acids openstax.org. |

Autocatalytic Phenomena in Permanganate Reactions

A distinctive feature of many permanganate oxidations is the phenomenon of autocatalysis, where a product of the reaction acts as a catalyst for the reaction itself. This results in an initial slow reaction rate that progressively accelerates as the catalytic product accumulates.

The most well-documented example of autocatalysis in permanganate chemistry is its reaction with oxalic acid. In this reaction, the manganese(II) ion (Mn²⁺), a reduction product of the permanganate ion (MnO₄⁻), serves as the catalyst. The reaction begins slowly, but as Mn²⁺ is formed, the rate increases significantly. The deliberate addition of a small amount of a manganese(II) salt at the outset can eliminate this initial induction period, causing the reaction to proceed rapidly from the start. During this process, a transient manganese(III) intermediate, such as [Mn(C₂O₄)₃]³⁻, may also be formed.

Autocatalysis has also been observed in other permanganate reactions. For instance, the complex reaction between this compound and hydrogen peroxide exhibits autocatalytic behavior. The oxidation of phenol (B47542) by permanganate in acidic media is another example where the reaction is catalyzed by manganese(II) ions, leading to a complex rate law that depends on the concentrations of permanganate, manganese(II), the substrate, and acidity researchgate.net. Furthermore, manganese dioxide (MnO₂), another common reduction product of permanganate, has been shown to accelerate the oxidation of phenolic compounds, suggesting a catalytic role acs.orgresearchgate.net.

Specific Mechanistic Pathways in Organic Substrate Oxidation

Oxidation of Alkenes: Dihydroxylation and Cleavage Mechanisms

This compound is a versatile reagent for the oxidation of alkenes, leading to two primary outcomes depending on the reaction conditions: syn-dihydroxylation or oxidative cleavage.

Dihydroxylation Mechanism (Syn-Addition)

Under cold, dilute, and alkaline or neutral conditions, permanganate reacts with alkenes to form cis-1,2-diols (glycols). This transformation, known as syn-dihydroxylation, proceeds through a concerted mechanism.

Formation of a Cyclic Manganate Ester : The permanganate ion adds across the π-bond of the alkene in a single, concerted step. This syn-addition results in the formation of a cyclic manganate(V) ester intermediate. This step dictates the stereochemistry of the final product, as both oxygen atoms are delivered to the same face of the double bond.

Hydrolysis : The cyclic intermediate is then hydrolyzed by water, cleaving the Mn-O bonds to liberate the cis-diol and produce manganese dioxide (MnO₂), a brown precipitate.

The stereospecificity of this reaction is a key feature; for example, the oxidation of cyclohexene (B86901) yields cis-cyclohexane-1,2-diol.

Oxidative Cleavage Mechanism

When the reaction is carried out under more forceful conditions—such as with hot, acidic, or concentrated permanganate—the initial diol is further oxidized, leading to the cleavage of the carbon-carbon bond. The nature of the final products depends on the substitution pattern of the original alkene.

Initial Dihydroxylation : The reaction likely proceeds through the same initial formation of a diol as under mild conditions.

C-C Bond Cleavage : The diol is then oxidatively cleaved by permanganate.

Further Oxidation : The initially formed carbonyl compounds are subject to further oxidation depending on their structure.

Disubstituted carbons of the double bond yield ketones, which are relatively resistant to further oxidation.

Monosubstituted carbons initially give aldehydes, which are readily oxidized further to carboxylic acids under the strong oxidizing conditions.

Unsubstituted (terminal) carbons are oxidized all the way to carbon dioxide and water.

This cleavage reaction has been historically used as a chemical test to determine the structure of unknown alkenes by analyzing the resulting ketone and carboxylic acid fragments.

The table below outlines the products from the oxidative cleavage of different types of alkenes with hot this compound.

| Alkene Substitution Pattern | Initial Cleavage Product | Final Oxidation Product |

| R₂C=CR₂ (Tetrasubstituted) | Two Ketones (R₂C=O) | Two Ketones (R₂C=O) |

| R₂C=CHR (Trisubstituted) | Ketone (R₂C=O) + Aldehyde (RCHO) | Ketone (R₂C=O) + Carboxylic Acid (RCOOH) |

| RCH=CHR (Disubstituted, internal) | Two Aldehydes (RCHO) | Two Carboxylic Acids (RCOOH) |

| RCH=CH₂ (Monosubstituted, terminal) | Aldehyde (RCHO) + Formaldehyde (HCHO) | Carboxylic Acid (RCOOH) + Carbon Dioxide (CO₂) |

| H₂C=CH₂ (Unsubstituted) | Two Formaldehyde (HCHO) | Carbon Dioxide (CO₂) |

Oxidation of Alcohols and Aldehydes

This compound is a powerful oxidizing agent for both alcohols and aldehydes. The reaction conditions and the substrate structure determine the final products.

Oxidation of Alcohols

The oxidation of alcohols by KMnO₄ is a fundamental transformation in organic synthesis.

Primary Alcohols : Under controlled neutral or, more commonly, basic conditions, primary alcohols are oxidized to carboxylic acids chemistrysteps.commintlify.app. The reaction is believed to proceed through an initial aldehyde intermediate, which is rapidly oxidized further to the carboxylic acid. It is often difficult to stop the reaction at the aldehyde stage due to the strength of the permanganate oxidant. The mechanism is thought to involve the formation of a manganate ester followed by an elimination step. In basic solutions, the reaction is facilitated by the formation of the alkoxide ion, which can then undergo a hydride transfer to the permanganate ion rsc.org.

Secondary Alcohols : Secondary alcohols are cleanly oxidized to ketones chemistrysteps.commintlify.app. The resulting ketones are generally stable to further oxidation under typical reaction conditions. The mechanism is analogous to that of primary alcohols.

Tertiary Alcohols : Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are resistant to oxidation by permanganate under normal conditions.

Oxidation of Aldehydes

Aldehydes are readily oxidized to carboxylic acids by this compound under acidic, basic, or neutral conditions libretexts.orgopenstax.orgmychemblog.com. The aldehyde C-H bond is highly susceptible to oxidation. The reaction mechanism differs with pH:

In acidic medium , the oxidation is believed to involve the formation and subsequent decomposition of a permanganate ester mychemblog.com.

In basic medium , the reaction is thought to proceed via a hydride transfer mechanism mychemblog.com. The oxidation involves the formation of a hydrate (B1144303) from the aldehyde, which then reacts similarly to an alcohol openstax.org. Since the final product is a carboxylic acid, an acidic workup is necessary to protonate the carboxylate salt formed under basic conditions mychemblog.com.

Oxidation of Ketones and Carbonyl Compounds

While aldehydes are easily oxidized, ketones are generally resistant to oxidation by permanganate and other oxidizing agents openstax.org. This inertness is due to the absence of a hydrogen atom directly attached to the carbonyl carbon.

However, under forcing conditions, such as treatment with hot, alkaline this compound, ketones can undergo slow oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group openstax.org. This reaction, known as Popoff's rule for unsymmetrical ketones, states that the cleavage occurs in a way that the keto group remains with the smaller alkyl group. The reaction yields a mixture of carboxylic acids. For example, the oxidation of butan-2-one would yield two molecules of acetic acid.

The mechanism for this cleavage is complex. In acidic media, it is suggested to involve the enol form of the ketone or a nucleophilic addition of permanganate to the carbonyl carbon researchgate.net. In alkaline media, the mechanism may involve the enolate ion researchgate.net. Due to the harsh conditions required and the frequent formation of product mixtures, the permanganate oxidation of ketones is not a widely used synthetic method openstax.org.

Oxidation of Aromatic Systems and Substituted Phenols

Oxidation of Aromatic Side-Chains

This compound is highly effective for the oxidation of alkyl side-chains on aromatic rings, converting them into a carboxylic acid group (-COOH) libretexts.org. This reaction is a classic method for the synthesis of benzoic acid and its derivatives.

The key requirement for this reaction is the presence of at least one benzylic hydrogen on the side-chain libretexts.org. The reaction proceeds regardless of the length of the alkyl chain; toluene, ethylbenzene, and propylbenzene (B89791) all yield benzoic acid upon vigorous oxidation with KMnO₄. If multiple alkyl groups are present, each is oxidized to a carboxylic acid group. A tert-butyl group, lacking a benzylic hydrogen, is resistant to this oxidation. The mechanism is believed to proceed via a radical pathway involving the abstraction of a benzylic hydrogen atom as the rate-determining step, followed by successive oxidation steps at the benzylic carbon.

Oxidation of Substituted Phenols

The oxidation of phenols with this compound is complex and highly dependent on reaction conditions, particularly pH. The electron-rich aromatic ring of phenols is highly susceptible to oxidation, which can lead to ring-opening and degradation products.

In acidic media, the oxidation of phenol can lead to the breaking of the aromatic ring researchgate.net. The reaction can be autocatalyzed by Mn(II) and may involve the formation of free radical intermediates, specifically the phenoxyl radical researchgate.net. Intermediates such as 4,4'-biphenoquinone have also been proposed researchgate.net.

Under alkaline conditions, the reaction proceeds via the phenolate (B1203915) ion. The mechanism is thought to involve the formation of an intermediate complex between the permanganate and phenolate ions cdnsciencepub.com. The reaction pathways can be complex, involving competing processes like electron transfer and polymerization researchgate.net. The presence of in-situ formed manganese dioxide can also significantly accelerate the oxidation kinetics of phenolic compounds acs.org.

Studies on Specific Organic Contaminants

Nalidixic Acid

The oxidation of the antibiotic nalidixic acid (NA) by this compound has been studied in aqueous alkaline solutions. The stoichiometry of the reaction consumes two moles of permanganate for every mole of nalidixic acid. royalsocietypublishing.orgroyalsocietypublishing.orgultrafast-chemistry.comrsc.org The reaction kinetics are first order with respect to the permanganate ion and show a fractional order dependence on the concentrations of both nalidixic acid and the alkali. royalsocietypublishing.orgroyalsocietypublishing.orgultrafast-chemistry.comrsc.org

The proposed mechanism involves the formation of an alkali permanganate species which then forms a complex with the nalidixic acid molecule. royalsocietypublishing.orgroyalsocietypublishing.orgultrafast-chemistry.comrsc.org This complex subsequently decomposes in the rate-determining step to yield the final products, which have been identified as hydroxylated nalidixic acid and the manganate ion, Mn(VI). royalsocietypublishing.orgroyalsocietypublishing.orgultrafast-chemistry.comrsc.org

Table 1: Kinetic Parameters for the Oxidation of Nalidixic Acid by Permanganate

| Parameter | Order of Reaction |

|---|---|

| [MnO₄⁻] | First |

| [Nalidixic Acid] | Fractional |

| [OH⁻] | Fractional |

Data compiled from studies on the oxidation of nalidixic acid in an alkaline medium. royalsocietypublishing.orgroyalsocietypublishing.orgultrafast-chemistry.comrsc.org

Trichloroethylene (B50587) (TCE)

The oxidation of trichloroethylene (TCE) by permanganate is a sequential, three-step process. rsc.orgusc.edu The initial and rate-limiting step is an electrophilic attack by the permanganate ion on the carbon-carbon double bond of TCE. rsc.orgusc.edu This attack forms an unstable, cyclic hypomanganate diester intermediate. rsc.orgusc.edu This first step is independent of pH. rsc.orgusc.edu

The second step involves the rapid decomposition of this cyclic ester. This decomposition results in the complete liberation of the chlorine atoms from the TCE structure and the formation of various carboxylic acids. rsc.orgusc.edu The specific carboxylic acids formed are dependent on the reaction pH. At a pH of 4, formic acid is the major product, whereas at a pH between 6 and 8, oxalic and glyoxylic acids predominate. usc.edu

In the final step, the intermediate carboxylic acids are further oxidized by permanganate to the ultimate products of carbon dioxide and water. rsc.orgusc.edu

Table 2: pH-Dependent Products of Trichloroethylene (TCE) Oxidation by Permanganate

| pH | Major Intermediate Products | Final Products |

|---|---|---|

| 4 | Formic Acid | Carbon Dioxide |

| 6-8 | Oxalic Acid, Glyoxylic Acid | Carbon Dioxide |

This table summarizes the major intermediate products formed during the second stage of TCE oxidation at different pH values. rsc.orgusc.edu

Dibromothymolsulfonphthalein (DBTS)

The oxidation of the toxic dye 3',3″-dibromothymolsulfonphthalein (DBTS) by this compound in a neutral medium proceeds through the formation of intermediate complexes. The mechanism begins with a rapid attack of the permanganate oxidant on the DBTS substrate, forming a first intermediate complex, [DBTS–MnVO4]3−. quora.comresearchgate.net

This is followed by the rate-determining step, which involves the transfer of electrons from the substrate to the oxidant to create a second intermediate complex, [DBTS–MnIVO4]4−. quora.comresearchgate.net This second complex then decomposes slowly to yield the final oxidation product, identified as 2-bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone, along with manganese dioxide (MnO₂). quora.comresearchgate.net Spectroscopic studies have also detected the formation of intermediate manganese species, specifically Mn(VI) and Mn(V), during the course of the reaction. quora.comresearchgate.net

Photochemical Reaction Mechanisms of Permanganate

Photoexcitation and Non-Radiative Relaxation Processes

When the aqueous permanganate ion is photoexcited by visible or UV light, it does not lose its excess energy by emitting light (luminescence). Instead, it undergoes a cascade of extremely rapid non-radiative relaxation processes. rsc.orgusc.eduquora.com This sequence involves the conversion of electronic energy into vibrational energy, effectively heating the molecule.

The primary decay route following photoexcitation is a series of non-radiative relaxations through the singlet manifold. quora.com This includes a very fast internal conversion (IC) from the initially populated excited state (¹T₂) to a lower-lying singlet state (¹T₁), a process that is accompanied by a Jahn-Teller distortion of the molecule's geometry. usc.edu Subsequently, an intersystem crossing (ISC) occurs, populating the lowest excited triplet state (³T₁). quora.com This triplet state is relatively short-lived, relaxing back to the ground state (S₀) with a lifetime of approximately 16 picoseconds. rsc.orgquora.com

Ultrafast Dynamics of Permanganate Photochemistry

The use of femtosecond transient absorption spectroscopy has been instrumental in resolving the timescale of the photochemical events of the permanganate ion. rsc.orgquora.com The entire cascade of non-radiative relaxations following the initial photoexcitation occurs on a sub-picosecond timescale. rsc.orgquora.com

Upon excitation with visible light, the system rapidly populates the lowest triplet state (³T₁), which then decays back to the ground state with a measured lifetime of 16 ps. rsc.orgquora.com When higher-energy UV light is used for excitation, a different pathway emerges in parallel. In less than a picosecond, a metastable intermediate is formed. royalsocietypublishing.orgrsc.orgquora.com This intermediate is remarkably stable, surviving for longer than the nanosecond detection window of the experiments, and is the species believed to be responsible for the eventual chemical decomposition of the permanganate ion. rsc.orgquora.com

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | KMnO₄ |

| Nalidixic Acid | C₁₂H₁₂N₂O₃ |

| Trichloroethylene | C₂HCl₃ |

| Dibromothymolsulfonphthalein | C₂₇H₂₈Br₂O₅S |

| t-butylamine | (CH₃)₃CNH₂ |

| Benzylamine | C₆H₅CH₂NH₂ |

| Formic Acid | HCOOH |

| Oxalic Acid | C₂H₂O₄ |

| Glyoxylic Acid | C₂H₂O₃ |

| 2-bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone | C₁₀H₁₃BrO |

| Manganese dioxide | MnO₂ |

| Manganate | MnO₄²⁻ |

| Carbon dioxide | CO₂ |

Advanced Characterization and Spectroscopic Analysis of Permanganate and Its Reaction Intermediates

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of the permanganate (B83412) ion and monitoring chemical transformations during its reactions. These techniques measure the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and the chemical environment. gatewayanalytical.comwikipedia.org

FTIR and Raman spectroscopy are instrumental in identifying the characteristic vibrations of the permanganate (MnO₄⁻) ion and tracking changes in bonding during oxidation reactions. The tetrahedral MnO₄⁻ ion has four fundamental vibrational modes. The totally symmetric stretching mode, ν₁(A₁), is particularly prominent in Raman spectra. nih.govacs.org Isotopic exchange, such as substituting ¹⁶O with ¹⁸O, is a crucial technique used to definitively identify Mn–O vibrational modes by observing the corresponding frequency shifts, distinguishing them from other vibrations within a complex. nih.gov

These techniques can detect the formation of reaction intermediates. For instance, in situ Raman spectroscopy has been employed to observe intermediates in the oxygen evolution reaction catalyzed by manganese oxides, identifying species such as Mn-OH and Mn-OOH. acs.org Similarly, FTIR difference spectroscopy has been used to identify Mn–O–Mn vibrations in manganese complexes, providing insight into the structure of polynuclear manganese centers. nih.gov

Below is a table summarizing the typical vibrational modes for the MnO₄⁻ ion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Technique |

| ν₁ (A₁) | ~844 | Symmetric Mn-O stretch | Raman |

| ν₂ (E) | ~352 | Symmetric Mn-O bend | Raman |

| ν₃ (T₂) | ~905-918 | Asymmetric Mn-O stretch | FTIR, Raman |

| ν₄ (T₂) | ~394-402 | Asymmetric Mn-O bend | FTIR, Raman |

Note: The exact wavenumbers can vary depending on the physical state and matrix.

FTIR spectroscopy is widely used to analyze the surface chemistry of materials treated with potassium permanganate, particularly natural fibers. This treatment is often performed to improve the adhesion between the fibers and a polymer matrix in composites by removing non-cellulosic components like lignin (B12514952) and hemicellulose. nih.govmdpi.comresearchgate.net

The FTIR spectra of KMnO₄-treated natural fibers, such as those from Acacia pennata or Butea parviflora, show distinct changes compared to untreated fibers. A notable change is the reduction or disappearance of the absorption band around 1730-1740 cm⁻¹, which is associated with the C=O stretching of hemicellulose. nih.gov Similarly, the peak corresponding to the C=O stretching of lignin's aromatic ring, typically found around 1030 cm⁻¹, is also diminished. nih.gov These spectral changes confirm the successful removal of these amorphous constituents from the fiber surface. The treatment can lead to a rougher surface, which enhances mechanical interlocking with a polymer matrix. researchgate.netresearchgate.net

The following table details the typical FTIR vibrational band assignments for untreated and KMnO₄-treated natural fibers.

| Wavenumber (cm⁻¹) | Assignment | Effect of KMnO₄ Treatment |

| ~3435 | O-H stretching (cellulose, water) | Intensity may change |

| ~2924 | C-H stretching (cellulose, hemicellulose) | Minor changes |

| ~1735 | C=O stretching (hemicellulose) | Peak intensity decreases significantly or disappears |

| ~1645 | C=H stretching / absorbed water | Minor changes |

| ~1420 | CH₂ scissoring in cellulose | Relative intensity may increase |

| ~1030 | C-O stretching (lignin, cellulose) | Peak intensity decreases |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Chemiluminescence)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light. For this compound, UV-Visible (UV-Vis) absorption spectroscopy is used to characterize its distinct electronic structure, while chemiluminescence reveals the nature of emitting species produced during its redox reactions.

The permanganate ion (MnO₄⁻) is intensely colored due to its strong absorption of light in the visible region of the electromagnetic spectrum. uobabylon.edu.iq This absorption is responsible for its characteristic deep purple color. The UV-Vis spectrum of aqueous this compound features several absorption bands. scispace.com The prominent band in the visible region, responsible for the color, is centered around 525-530 nm and consists of multiple peaks or shoulders (e.g., at 490, 508, 526, 546, and 566 nm). scispace.comlibretexts.orgresearchgate.net This fine structure is attributed to vibronic coupling—the simultaneous change in electronic and vibrational energy levels. researchgate.netvu.nl

The electronic transitions responsible for these strong absorption bands are classified as ligand-to-metal charge transfer (LMCT) transitions, not d-d transitions, as the manganese is in a d⁰ oxidation state. scispace.com Another significant absorption band is observed in the UV region around 310 nm. scispace.com In some reactions, the formation of stable organomanganese intermediates can be tracked by the appearance of a new absorbance peak around 420 nm. nih.gov

| Wavelength Region | Peak Maxima (λmax) | Transition Type |

| Visible | ~526 nm (with vibronic peaks) | Ligand-to-Metal Charge Transfer (LMCT) |

| Ultraviolet | ~310 nm | Ligand-to-Metal Charge Transfer (LMCT) |

When this compound reacts with a variety of reducing agents in an acidic solution, a characteristic red light is emitted—a phenomenon known as chemiluminescence. researchgate.netdeakin.edu.au Spectroscopic analysis of this emission has been crucial in identifying the light-emitting species. The emission spectrum is a broad band with a maximum around 689-690 nm. researchgate.netyoutube.com

Through direct comparison of this chemiluminescence spectrum with the laser-induced photoluminescence of manganese(II) salts, the emitting species has been conclusively identified as an electronically excited manganese(II) species (Mn(II)*). deakin.edu.auyoutube.com The reaction involves the reduction of permanganate (Mn(VII)) to produce this excited state Mn(II), which then relaxes to the ground state by emitting a photon. acs.orgrsc.org The intensity of this emission can be significantly enhanced by the presence of polyphosphates, which can stabilize manganese intermediates. researchgate.netresearchgate.net This chemiluminescence has been exploited for the detection of a wide range of compounds, including phenols, anilines, and cannabinoids. researchgate.netnih.gov

The intense color of this compound solutions makes it an ideal candidate for quantitative analysis using UV-Vis spectrophotometry. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orgscribd.com

To determine the concentration of an unknown KMnO₄ solution, a calibration curve is first constructed. uobabylon.edu.iqdocsity.com This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at a fixed wavelength, typically the wavelength of maximum absorbance (λmax), which is around 525 nm or 550 nm. uobabylon.edu.iqscribd.comnih.gov A plot of absorbance versus concentration yields a straight line. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. youtube.comijprajournal.com

The table below shows representative data for a Beer's Law calibration of this compound at its λmax.

| Concentration (M) | Absorbance (at λmax) |

| 2.5 × 10⁻⁵ | 0.033 |

| 5.0 × 10⁻⁵ | 0.186 |

| 1.0 × 10⁻⁴ | 0.352 |

| 2.0 × 10⁻⁴ | 0.531 |

| 4.0 × 10⁻⁴ | 0.665 |

Data is illustrative and sourced from an experimental example. ijprajournal.com

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is a foundational technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the crystal's lattice parameters, space group, and the precise positions of atoms within the unit cell.

This compound (KMnO₄) crystallizes in the orthorhombic system, a crystal structure characterized by three unequal axes that are all perpendicular to each other. wikipedia.org Detailed crystallographic studies using X-ray diffraction have precisely determined its structural parameters. The crystal belongs to the Pnma space group (No. 62). materialsproject.org

The core of the structure is the permanganate anion (MnO₄⁻), where a central manganese atom (in the +7 oxidation state) is tetrahedrally coordinated to four oxygen atoms. materialsproject.orgaps.org The Mn-O bond lengths are approximately 1.60-1.62 Å. materialsproject.orgwikipedia.org The potassium ions (K⁺) are situated within the crystal lattice, coordinated to multiple oxygen atoms from the surrounding permanganate tetrahedra, with K-O bond distances ranging from 2.75 to 3.40 Å. materialsproject.org

Crystallographic Data for this compound (KMnO₄)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | materialsproject.orgaps.orgwikipedia.org |

| Space Group | Pnma (No. 62) | materialsproject.org |

| Lattice Constants | a ≈ 9.105 Å | aps.orgwikipedia.org |

| b ≈ 5.720 Å | ||

| c ≈ 7.425 Å | ||

| Coordination Geometry of Mn | Tetrahedral | materialsproject.orgaps.org |

| Mn–O Bond Length | ~1.62 Å | wikipedia.org |

| K–O Bond Distances | 2.75–3.40 Å | materialsproject.org |

This compound serves as a versatile precursor for synthesizing a wide array of manganese oxide nanomaterials through various transformation processes, including thermal decomposition and hydrothermal treatment. tandfonline.com The resulting manganese oxide phases possess different crystal structures, morphologies, and properties, which are dictated by the synthesis conditions.

Hydrothermal Synthesis: Under hydrothermal conditions (high temperature and pressure in an aqueous environment), KMnO₄ solutions can be transformed into various crystalline manganese oxides. The specific phase produced depends on factors like temperature, pressure, and the chemical environment. rruff.inforesearchgate.net For example, treating a 1 M solution of KMnO₄ at temperatures up to 800°C and pressures up to 2.5 kb can produce phases such as potassium manganate (B1198562), birnessite, cryptomelane, hausmannite (Mn₃O₄), and manganosite (MnO). rruff.info Other hydrothermal methods, reacting KMnO₄ with manganese salts or other reagents, can yield nanostructures like α-MnO₂ nanotubes and γ-MnOOH nanorods, which can be further calcined to produce β-MnO₂, Mn₂O₃, and Mn₃O₄ nanorods. tandfonline.comtheiet.org

Manganese Oxide Phases from KMnO₄ Transformation

| Transformation Method | Conditions | Resulting Manganese Oxide Phase(s) | Reference |

|---|---|---|---|

| Thermal Decomposition | ~240°C | K₂MnO₄, MnO₂ | wikipedia.org |

| 400°C → 600°C | Birnessite → Cryptomelane (α-MnO₂) | colab.ws | |

| Hydrothermal Synthesis | KMnO₄ solution, up to 800°C / 2.5 kb | K₂MnO₄, Birnessite, Cryptomelane, Mn₃O₄, MnO | rruff.info |

| KMnO₄ + HCl, 140°C | α-MnO₂ nanotubes | tandfonline.com | |

| KMnO₄ + MnSO₄ | α-MnO₂ (Cryptomelane) | researchgate.net |

Advanced Microscopy and Imaging Techniques

Advanced microscopy techniques are essential for visualizing the micro- and nanoscale features of materials, providing direct evidence of morphology, particle size, and distribution.

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of materials. In the context of this compound, SEM is widely used to analyze the diverse morphologies of manganese oxide nanomaterials synthesized from it. tandfonline.comresearchgate.net

Research has shown that by controlling hydrothermal reaction conditions—such as temperature, time, and reactants—KMnO₄ can be used to produce manganese oxides with distinct shapes, including nanotubes, nanorods, nanowires, and flower-like hierarchical spheres. tandfonline.comtheiet.org SEM imaging directly reveals the size, shape, and assembly of these nanostructures. For example, studies have visualized α-MnO₂ nanotubes formed via a hydrothermal approach using KMnO₄ and HCl, and tracked their morphological evolution over time. tandfonline.comresearchgate.net Similarly, SEM has been used to characterize the fine, spherical particles and nanorod bundles of manganese oxides found in mineral deposits. jcu.edu.au

Beyond characterizing synthesized materials, SEM is also employed in applications where KMnO₄ is used as a processing agent. It has been used as a fixative and staining agent in preparing biological samples for SEM, serving as an alternative to osmium tetroxide to enhance contrast, particularly of membranes. d-nb.infoeurjanat.comechemi.com

Enhanced Darkfield Microscopy (EDFM) coupled with Hyperspectral Imaging (HSI) is a state-of-the-art, label-free technique for visualizing and identifying nanoscale materials within complex biological environments like live cells and tissues. cytoviva.comcytoviva.comyoutube.com EDFM uses a specialized illuminator to direct light at the sample from an oblique angle, causing nanoparticles to scatter light intensely against a very dark background. This allows for the optical detection of particles as small as 10-20 nm. cytoviva.com

Hyperspectral imaging complements this by capturing the complete spectral profile (e.g., in the visible and near-infrared range) of the light scattered from each pixel in the image. researchgate.netmdpi.com Since different materials have unique spectral signatures, HSI can be used to identify and map the distribution of specific nanoparticles within a cell or tissue, even in the presence of other cellular components. bohrium.comresearchgate.net